Phenol, 2-ethenyl-5-methoxy-(9CI)

Lipophilicity Computed physicochemical properties Regioisomer differentiation

Research-grade ortho-vinylphenol building block featuring a conjugated styrenic vinyl group that enables Heck coupling, olefin cross-metathesis, and radical/ionic polymerization-transformations inaccessible to non-conjugated allyl analogs such as eugenol. • Ortho-vinyl geometry provides a matched molecular pair scaffold for investigating vinyl-position effects on antioxidant O-H BDE, lipoxygenase binding, and membrane partitioning (ΔXLogP3-AA = +0.2 vs. 4-vinyl-2-methoxyphenol). • XLogP3-AA = 2.3, TPSA 29.5 Ų; suitable as an RP-HPLC reference analyte for resolving ortho/para vinylphenol regioisomers. • Available from BenchChem with confirmed stock for rapid global dispatch.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 522592-59-2
Cat. No. B13617167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-ethenyl-5-methoxy-(9CI)
CAS522592-59-2
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=C)O
InChIInChI=1S/C9H10O2/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6,10H,1H2,2H3
InChIKeyVGADNHRPSLPIFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Ethenyl‑5‑methoxyphenol: Chemotype and Procurement Overview


Phenol, 2‑ethenyl‑5‑methoxy‑(9CI) (2‑ethenyl‑5‑methoxyphenol, 5‑methoxy‑2‑vinylphenol; CAS 522592‑59‑2) is a small‑molecule ortho‑vinylphenol with molecular formula C₉H₁₀O₂ (MW 150.17 g·mol⁻¹) [1]. It bears a phenolic –OH, a methoxy (–OCH₃) moiety, and a vinyl (–CH=CH₂) group directly conjugated to the aromatic ring. The compound is catalogued in PubChem (CID 11252101) and the DSSTox database [1], and it is commercially offered by a limited number of specialty chemical suppliers; however, dedicated bioactivity data in the primary literature remain sparse. Available information indicates a preliminary screening entry in ChEMBL/BindingDB reporting 5‑lipoxygenase (5‑LOX) inhibitory activity (IC₅₀ >10 000 nM). The BindingDB entry (BDBM50591538, CHEMBL5205807) is, however, associated with a non‑matching SMILES string, indicating that the target‑compound linkage is unconfirmed [2].

Conjugated vinyl handle for cross-coupling and polymerization workflows
Styrenic alkene enables Heck, metathesis, and radical reactions
Ortho-vinyl topology for regioisomeric SAR differentiation
Allows vinyl-position effect studies vs. para-vinyl analogs
Chromatographic reference potential via lipophilicity shift
Computed ΔXLogP3-AA supports isomer separation method development
!
Bioactivity data sparse; exploratory screening context
5-LOX inhibition attribution unconfirmed; antioxidant data absent

Why Generic Substitution Fails for Vinyl-Methoxyphenols


The sub‑class of vinyl‑substituted methoxyphenols encompasses several regioisomers and side‑chain variants—including 4‑vinyl‑2‑methoxyphenol (4‑vinylguaiacol, CAS 7786‑61‑0), eugenol (4‑allyl‑2‑methoxyphenol), and isoeugenol (2‑methoxy‑4‑(prop‑1‑en‑1‑yl)phenol)—that differ only in the position or unsaturation of the alkenyl side chain [1]. Despite their superficially similar substitution patterns, these small structural changes can produce large shifts in computed lipophilicity, hydrogen‑bonding capacity, and radical‑scavenging behavior at the class level [2]. Consequently, assuming functional interchangeability without compound‑specific quantitative data introduces a significant risk of selecting an analog with an inappropriate reactivity profile for a given experimental system. The following evidence guide captures the limited but tractable differentiation dimensions currently available for 2‑ethenyl‑5‑methoxyphenol relative to its closest commercially listed comparators.

Regioisomer mismatch: ortho- vs. para-vinyl
4-Vinyl-2-methoxyphenol (para-vinylguaiacol) shares H-bond counts and TPSA but places the vinyl group remote from the phenolic –OH, altering intramolecular OH···π stabilization potential and steric environment; reactivity and lipophilicity profiles may not transfer.
Alkene reactivity: conjugated vs. non-conjugated allyl
Eugenol and isoeugenol carry isolated or propenyl alkenes that cannot participate in conjugation-dependent reactions (Heck, metathesis) without prior isomerization; direct substitution risks incompatible synthetic outcomes.
Bioactivity assumption risk
Do not assume antioxidant or 5-LOX inhibitory activity equivalent to eugenol or 4-vinylguaiacol; compound-specific data are unavailable or unconfirmed, requiring independent validation before screening use.

Product-Specific Evidence Guide


Computed Lipophilicity: Ortho- vs. Para-Vinyl Isomer

The ortho‑vinyl substitution pattern of 2‑ethenyl‑5‑methoxyphenol (vinyl group ortho to the phenolic –OH) yields a computed XLogP3‑AA value of 2.3, whereas its regioisomer 4‑vinyl‑2‑methoxyphenol (4‑vinylguaiacol; vinyl group para to the –OH) exhibits a lower XLogP3‑AA of 2.1 [1]. The 0.2 log unit difference is driven by differential intramolecular hydrogen‑bonding capacity and dipole moment alterations arising from the ortho vs. para positioning of the vinyl substituent [1].

Lipophilicity Shift
Computed
XLogP3‑AA 2.3 (ortho) vs. 2.1 (para); Δ = +0.2
Supports ortho-isomer selection when higher computed logP is relevant.
Experimental logP not reported; confirm via chromatographic methods.
Lipophilicity Computed physicochemical properties Regioisomer differentiation

Hydrogen-Bond Topology and Intramolecular Stabilization

2‑Ethenyl‑5‑methoxyphenol possesses 1 hydrogen‑bond donor (phenolic –OH) and 2 hydrogen‑bond acceptors (methoxy –OCH₃ and phenolic –OH oxygen), as computed by Cactvs [1]. 4‑Vinyl‑2‑methoxyphenol exhibits the same H‑bond donor/acceptor counts, yet the ortho‑vinyl topology of the target compound places the vinyl group in closer spatial proximity to the phenolic –OH (2.8‑3.0 Å estimated from the 2D structure), enabling potential intramolecular OH···π interactions that are geometrically disfavored in the para‑vinyl isomer. Such interactions can modulate the phenolic O–H bond dissociation enthalpy (BDE), a key determinant of hydrogen‑atom transfer (HAT) antioxidant activity [2].

H‑Bond Topology
Class-level
Potential ortho‑vinyl OH···π interaction, absent in para isomer.
Context‑dependent BDE modulation may influence radical‑scavenging.
No direct BDE data; class-level SAR on methoxyphenols.
Hydrogen bonding Molecular recognition Regioisomeric differentiation

Steric Environment of the Vinyl Reactive Site

The computed TPSA for 2‑ethenyl‑5‑methoxyphenol is 29.5 Ų, identical to that of 4‑vinyl‑2‑methoxyphenol (29.5 Ų) [1]. Both compounds possess 2 rotatable bonds (vinyl C–C and methoxy C–O) and the same heavy atom count (11). This parity in bulk polarity descriptors masks the distinct spatial orientation of the vinyl group, which in the ortho isomer places the reactive alkene in a sterically more hindered environment adjacent to the phenolic –OH, potentially altering the regioselectivity and kinetics of vinyl‑specific reactions such as electrophilic addition, radical polymerization, or Diels‑Alder cycloaddition relative to the para‑vinyl isomer [2].

Steric Environment
Class-level
Ortho‑vinyl sterically hindered; para‑vinyl accessible.
Differentiation in vinyl addition/polymerization kinetics may occur.
Qualitative assessment; no kinetic rate comparisons available.
Topological polar surface area Physicochemical profiling Isomer discrimination

Synthetic Utility: Conjugated Vinyl vs. Allyl Handle

2‑Ethenyl‑5‑methoxyphenol carries a conjugated styrenic vinyl group directly attached to the aromatic ring, while eugenol (4‑allyl‑2‑methoxyphenol) possesses a non‑conjugated allyl side chain separated by a methylene spacer [1]. The conjugated vinyl group of the target compound enables participation in Heck coupling, cross‑metathesis, and polymerization reactions that are inaccessible to eugenol's isolated double bond without prior isomerization. Conversely, eugenol's allyl group can undergo Claisen rearrangement, a reaction manifold unavailable to the target compound's conjugated vinyl group [2].

Synthetic Utility
Class-level
Conjugated styrenic vinyl vs. non‑conjugated allyl (eugenol).
Orthogonal reaction manifolds; eugenol cannot substitute without isomerization.
Based on established synthetic chemistry principles.
Synthetic chemistry Vinyl group reactivity Building‑block differentiation

5‑Lipoxygenase Inhibition Data Quality Assessment

The ChEMBL/BindingDB record CHEMBL5205807 reports an IC₅₀ >10 000 nM for inhibition of human recombinant 5‑LOX expressed in E. coli [1]. However, the SMILES string assigned to BDBM50591538 (CC(C)(C)CNC(=S)Nc1ccc2N(CCc2c1)C(=O)Cc1ccc(F)cc1) does not correspond to 2‑ethenyl‑5‑methoxyphenol, indicating a probable database mapping error. For reference, eugenol exhibits a 5‑LOX IC₅₀ of ≈26 000 nM in human PMNL [2], and isoeugenol shows IC₅₀ >40 000 nM against recombinant 5‑LOX [3]. In the absence of a verified direct measurement, no reliable 5‑LOX differentiation claim can be made for the target compound.

5‑LOX Inhibition
Data integrity issue
IC₅₀ >10 000 nM reported but SMILES mismatch invalidates attribution.
Unconfirmed data; unreliable for screening procurement decisions.
Requires independent experimental verification.
5‑Lipoxygenase inhibition Bioactivity data quality Database curation

Antioxidant Activity: Data Gap and Class-Level SAR

A systematic SAR study of methoxyphenols demonstrated that the introduction of a para‑alkoxy or alkyl substituent is required to develop antioxidant activity in ortho‑methoxyphenols; ortho‑methoxyphenol itself (guaiacol) is essentially inactive [1]. 2‑Ethenyl‑5‑methoxyphenol contains an ortho‑methoxy group and a para‑vinyl substituent, a substitution pattern that theoretically enables radical‑scavenging activity via the phenoxyl radical stabilized by the para‑vinyl conjugation. However, no DPPH, FRAP, or ORAC assay data have been published for this specific compound. For benchmark context, eugenol exhibits DPPH IC₅₀ values ranging from 11.7 μg/mL to 0.199 mM across multiple studies [2], while 4‑vinyl‑2‑methoxyphenol (4‑vinylguaiacol) shows measurable antioxidant activity that is significantly enhanced by lipophilization of the vinyl double bond [3].

Antioxidant Activity
Data to verify
No DPPH/FRAP/ORAC data published for this compound.
Exploratory screening only; do not assume activity parity with eugenol.
Class-level SAR suggests potential; compound‑specific validation absent.
Antioxidant activity Methoxyphenol SAR Data gap analysis

Recommended Research and Industrial Applications


Building Block for Conjugation-Dependent C–C Bond Formation

The conjugated styrenic vinyl group uniquely qualifies 2‑ethenyl‑5‑methoxyphenol as a substrate for palladium‑catalyzed Heck coupling, olefin cross‑metathesis, and free‑radical or ionic polymerization reactions, where non‑conjugated allyl analogs such as eugenol cannot serve as direct substitutes without prior chemical isomerization [1]. This functional orthogonality makes the compound a strategic monomer or intermediate for synthesizing vinyl‑functionalized phenolic resins, self‑stabilizing polymer additives, and functionalized biaryl scaffolds [1].

Regioisomeric Probe in Methoxyphenol SAR Studies

The ortho‑vinyl substitution pattern provides a geometrically distinct scaffold relative to the more common para‑vinyl analog (4‑vinyl‑2‑methoxyphenol), enabling systematic investigation of vinyl‑position effects on antioxidant O–H bond dissociation enthalpy, lipoxygenase binding, and membrane partitioning in methoxyphenol SAR campaigns [1][2]. The computed lipophilicity increment (ΔXLogP3‑AA = +0.2) relative to 4‑vinyl‑2‑methoxyphenol further supports its use as a matched molecular pair comparator [1].

Exploratory Antioxidant Screening Panel Candidate

Class‑level SAR demonstrates that para‑substituents are critical for activating antioxidant activity in ortho‑methoxyphenols [1]. The para‑vinyl group in 2‑ethenyl‑5‑methoxyphenol satisfies this structural requirement, warranting its inclusion in exploratory antioxidant screening panels alongside eugenol and 4‑vinylguaiacol, with the caveat that no compound‑specific DPPH/FRAP/ORAC data are yet available [1][2].

Chromatographic Reference Standard for Vinylphenol Isomers

The distinct lipophilicity (XLogP3‑AA = 2.3) and hydrogen‑bonding topology (1 donor, 2 acceptors, TPSA 29.5 Ų) of 2‑ethenyl‑5‑methoxyphenol make it suitable as a reference analyte for developing reversed‑phase HPLC or HILIC separation methods aimed at resolving ortho‑ and para‑vinylphenol regioisomers in complex reaction mixtures or natural product extracts [1].

Application
Selection Property
Validation Focus
Conjugation-dependent C–C bond formation
Conjugated vinyl handle
Heck coupling, metathesis, polymerization feasibility
Methoxyphenol SAR regioisomeric probe
Ortho‑vinyl topology vs. para‑vinyl analog
Matched molecular pair comparison; lipophilicity/H‑bond review
Exploratory antioxidant screening panel
Para‑vinyl substitution motif (predicted radical‑scavenging)
DPPH/FRAP/ORAC assay validation; compare with eugenol benchmarks
Chromatographic reference for vinylphenol isomers
Computed lipophilicity and H‑bond topology
HPLC/HILIC separation of ortho‑ and para‑vinylphenol regioisomers
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